(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one
CAS No.:
Cat. No.: VC13463642
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
| Standard InChI Key | CLGAHSYZQGFOHM-YUMQZZPRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N |
| SMILES | CC(C(=O)N1CCC(C1)N(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)C)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of a propan-1-one backbone linked to a pyrrolidine ring via an amide bond. Key structural elements include:
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Chiral Centers: Two stereogenic centers—one at the C2 amino group (S-configuration) and another at the C3 position of the pyrrolidine ring (S-configuration) .
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Pyrrolidine Substituent: A dimethylamino group (-N(CH₃)₂) at the C3 position of the pyrrolidine ring, enhancing its basicity and potential for hydrogen bonding .
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Molecular Formula: C₁₀H₂₁N₃O (calculated based on analogous piperidine derivatives ).
Table 1: Comparative Structural Analysis of Related Compounds
*Estimated using PubChem’s XLogP3 algorithm .
Synthesis and Reaction Pathways
Chiral Synthesis via Triflate Intermediates
A validated route involves stereoselective alkylation using chiral triflate esters. For example:
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Triflate Formation: (S)-2-hydroxypropan-1-one is treated with triflic anhydride to generate (S)-triflate-2-propanone .
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Nucleophilic Substitution: Reaction with (S)-3-dimethylaminopyrrolidine in dichloromethane (DCM) at -50°C, catalyzed by triethylamine (TEA), yields the target compound with >80% enantiomeric excess (ee) .
Key Reaction Conditions:
Reductive Hydroamination of Ynones
An alternative method employs reductive hydroamination of ynones with dimethylamine derivatives :
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Substrate Preparation: 1-(pyrrolidin-1-yl)prop-2-yn-1-one is synthesized via oxidation of propargyl alcohol .
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Catalytic Hydrogenation: Using Pd/C and H₂, the ynone undergoes hydroamination with dimethylamine to yield the β-aminoketone .
Table 2: Synthetic Yields Across Methods
| Method | Yield (%) | Purity (HPLC) | Enantiomeric Excess (%) |
|---|---|---|---|
| Triflate Alkylation | 84 | 98.5 | 95 |
| Reductive Hydroamination | 78 | 97.2 | 88 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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N-H Stretch: 3320 cm⁻¹ (primary amine).
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Biological and Industrial Applications
Industrial Use as a Chiral Building Block
The compound serves as an intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Table 3: Comparative Bioactivity of Pyrrolidine Derivatives
*Dopamine transporter; †Estimated from structural analogs ; ‡Serotonin transporter; §Norepinephrine transporter.
Stability and Physicochemical Properties
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